2-Thiocytosine

概要

説明

2-Thiocytosine is a potential antileukemic and anticancer agent . It has been investigated in the solid state using (1)H- (14)N NMR-NQR double resonance (NQDR) spectroscopy and theoretically by the quantum theory of atoms in molecules (QTAIM)/density functional theory (DFT) .

Molecular Structure Analysis

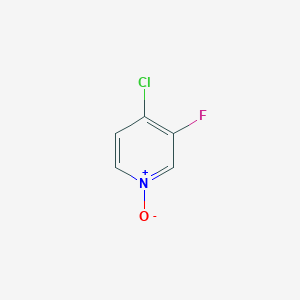

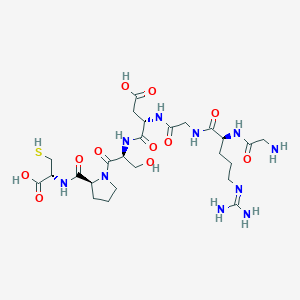

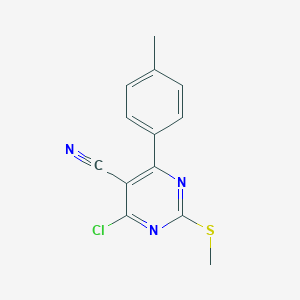

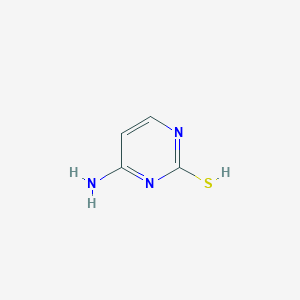

The molecular formula of 2-Thiocytosine is C4H5N3S . The InChI representation is InChI=1S/C4H5N3S/c5-3-1-2-6-4 (8)7-3/h1-2H, (H3,5,6,7,8) and the Canonical SMILES representation is C1=C (NC (=S)N=C1)N .

Chemical Reactions Analysis

The chemical reactions of 2-Thiocytosine have been studied in various environments. For example, radiationless deactivation channels of 2-thiocytosine in an aqueous environment have been revisited by means of quantum-chemical simulations of excited-state absorption spectra .

Physical And Chemical Properties Analysis

2-Thiocytosine has a molecular weight of 127.17 g/mol . Its physical and chemical properties have been studied using various techniques, including (1)H- (14)N NMR-NQR double resonance (NQDR) spectroscopy and the quantum theory of atoms in molecules (QTAIM)/density functional theory (DFT) .

科学的研究の応用

Inhibition of Iodothyronine 5’-Deiodinase

4-Amino-2-mercaptopyrimidine has been shown to inhibit iodothyronine 5’-deiodinase, an enzyme responsible for the 5’-deiodination of thyroxine in human liver cells. This inhibition can be significant for research into thyroid hormone metabolism and related disorders .

2. Hole Transfer in X-Irradiated Doped Cytosine Monohydrate This compound is used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate, which is important for understanding radiation-induced damage at the molecular level .

Electro-Reduction of Bi(III) Ions

2-Thiocytosine forms mixed adsorption layers with ionic surfactants like CTAB and SDS, which affect the mechanism and kinetics of Bi(III) ions electro-reduction process in chlorate(VII). This is relevant for electrochemical studies and the development of catalytic processes .

Accelerating Influence in Bi(III) Electroreduction

The compound has been noted for its accelerating influence on the multistep Bi(III) electroreduction in chlorate(VII), which is related to the ‘cap-pair’ effect. This application is significant for advancements in electrochemical reduction methods .

作用機序

Target of Action

The primary target of 4-Amino-2-mercaptopyrimidine, also known as 2-Thiocytosine, is the enzyme iodothyronine 5’-deiodinase . This enzyme is responsible for the 5’-deiodination of thyroxine in human liver cells .

Mode of Action

4-Amino-2-mercaptopyrimidine interacts with its target by inhibiting the action of iodothyronine 5’-deiodinase . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes involving thyroxine .

Biochemical Pathways

It is known that the compound plays a role in the reactions involved in hole transfer (ht) in x-irradiated doped cytosine monohydrate

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4-Amino-2-mercaptopyrimidine’s action are largely dependent on its inhibition of iodothyronine 5’-deiodinase . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes involving thyroxine, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-mercaptopyrimidine. For instance, the presence of mixed 2-thiocytosine-CTAB and 2-thiocytosine-SDS adsorption layers affects the mechanism and kinetics of Bi (III) ions electro-reduction process in chlorate (VII)

Safety and Hazards

When handling 2-Thiocytosine, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiocytosine | |

CAS RN |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Thiocytosine?

A1: 2-Thiocytosine has the molecular formula C4H5N3S and a molecular weight of 127.16 g/mol.

Q2: What spectroscopic data is available for 2-Thiocytosine?

A2: Researchers have used various spectroscopic techniques to characterize 2-Thiocytosine. These include:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon atoms in the molecule, including their chemical shifts and coupling constants. [, ]

- Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and structural features. [, ]

- UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule, providing insights into its absorption and emission properties. This technique is particularly useful for studying the effects of different solvents on the molecule's electronic structure (solvatochromism). [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

- Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: Employed to study the formation and properties of radicals generated from 2-Thiocytosine upon exposure to radiation. [, ]

Q3: Is 2-Thiocytosine stable in aqueous solutions?

A3: The stability of 2-Thiocytosine in aqueous solutions is pH-dependent. [] Research indicates it undergoes hydrolysis reactions, particularly under acidic conditions.

Q4: How does 2-Thiocytosine interact with metal ions?

A4: 2-Thiocytosine exhibits a strong affinity for silver ions (Ag+), forming stable complexes. This property has been investigated for potential applications in selective silver extraction and antibacterial agents. [, , ] Studies have also explored its interactions with gold compounds, leading to the synthesis of novel gold(I) thiolate complexes with potential bactericidal activity. []

Q5: How has computational chemistry been used to study 2-Thiocytosine?

A5: Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in:

- Tautomerism: Predicting the relative stability of different tautomeric forms of 2-Thiocytosine in both gas and aqueous phases. [, ]

- Solvent Effects: Investigating the influence of different solvents on the electronic structure and spectroscopic properties of 2-Thiocytosine. [, ]

- Radical Formation: Characterizing the electronic structure and properties of radicals formed from 2-Thiocytosine upon exposure to radiation. []

- Reaction Mechanisms: Elucidating the reaction mechanisms involved in the formation and degradation of 2-Thiocytosine. []

- Metal Complexation: Studying the structure, stability, and properties of 2-Thiocytosine complexes with metal ions, particularly silver and gold. [, ]

Q6: How do structural modifications affect the biological activity of 2-Thiocytosine derivatives?

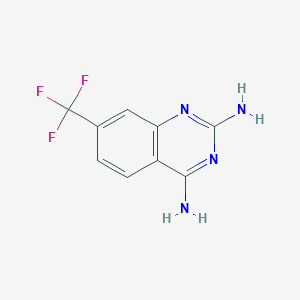

A6: Research on 5-alkyl-2-thiopyrimidine nucleoside analogues, which are structural modifications of 2-Thiocytosine, has revealed important structure-activity relationships regarding their antiviral activity:

- Sugar Moiety: The type of sugar moiety (deoxyribosyl or arabinosyl) attached to the 2-thiopyrimidine base also influenced antiviral activity. For example, 2'-deoxy-5-alkyl-2-thiocytidine analogues were more potent against HSV-1, while 2'-deoxy-5-alkyl-2-thiouridine analogues showed greater activity against VZV. []

Q7: What strategies have been explored to improve the stability and bioavailability of 2-Thiocytosine derivatives?

A7: Several studies have investigated modifications of 2-Thiocytosine to enhance its pharmacological properties:

- Esterification and Amidation: Synthesizing ester and amide derivatives, particularly at the 5' and 3' positions of the sugar moiety, to improve enzymatic stability and antitumor activity. []

- Phosphorylation: Creating 5'-phosphodiester derivatives to modulate reactivity with enzymes and potentially enhance antitumor activity. []

Q8: What is known about the toxicity of 2-Thiocytosine?

A8: 2-Thiocytosine exhibits toxicity in animal models, with effects dependent on dosage and duration of exposure. [, ] Studies in rats showed:

- Hematological Effects: Reduced red and white blood cell counts, particularly affecting lymphocytes. []

- Histopathological Changes: Evidence of cell death and reduced cellular density in the spleen, potentially linked to nuclear degeneration in the reticuloendothelial system. []

Q9: What about the toxicity of its derivatives?

A9: Research on 1-(beta-D-arabinofuranosyl)-2-thiocytosine (araSC) indicated potential toxicity in mice, manifested as weight loss, even in the presence of antitumor activity. []

Q10: Has 2-Thiocytosine been investigated for its photochemical properties?

A10: Yes, 2-Thiocytosine has been the subject of photochemical studies, particularly focusing on:

- Triplet State Formation and Decay: These investigations aim to understand the mechanisms involved in the formation of long-lived triplet states upon UV irradiation and their subsequent decay pathways, which are relevant to the compound's potential as a photosensitizer. [, ]

- Singlet Oxygen Generation: The efficiency of 2-Thiocytosine and its derivatives in generating singlet oxygen, a reactive oxygen species, upon photoexcitation is crucial for its potential applications in photodynamic therapy. []

Q11: What about its role in prebiotic chemistry?

A11: 2-Thiocytosine has been implicated in prebiotic chemistry, which explores the origins of life on Earth. Studies suggest its formation under simulated prebiotic conditions, such as those found in drying lagoons, highlighting its potential significance in the emergence of early life forms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。